molecular formula C36H58O10 B12317910 3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl 10,11-dihydroxy-12a-(hydroxymethyl)-2,2,6a,6b,9,9-hexamethyl-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylate

3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl 10,11-dihydroxy-12a-(hydroxymethyl)-2,2,6a,6b,9,9-hexamethyl-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylate

Cat. No.: B12317910
M. Wt: 650.8 g/mol
InChI Key: IGWNEOKIHCAVIU-UHFFFAOYSA-N
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Description

(2alpha,3beta,19alpha)-2,3,19-Trihydroxyolean-12-en-28-oic acid beta-D-glucopyranosyl ester is a complex organic compound belonging to the class of triterpenoid saponins. This compound is known for its diverse biological activities and is often studied for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2alpha,3beta,19alpha)-2,3,19-Trihydroxyolean-12-en-28-oic acid beta-D-glucopyranosyl ester typically involves multiple steps, starting from oleanolic acid. The process includes hydroxylation at specific positions and glycosylation to attach the beta-D-glucopyranosyl ester group. The reaction conditions often require the use of catalysts and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, such as microbial fermentation, to produce the triterpenoid backbone, followed by chemical modifications to introduce the desired functional groups. This approach can be more sustainable and cost-effective compared to purely chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

(2alpha,3beta,19alpha)-2,3,19-Trihydroxyolean-12-en-28-oic acid beta-D-glucopyranosyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The double bond in the olean-12-en structure can be reduced to form a saturated compound.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may require the use of halogenating agents or alkylating agents under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce saturated triterpenoids.

Scientific Research Applications

(2alpha,3beta,19alpha)-2,3,19-Trihydroxyolean-12-en-28-oic acid beta-D-glucopyranosyl ester has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity of triterpenoid saponins and their derivatives.

    Biology: The compound is investigated for its role in cell signaling pathways and its effects on cellular processes.

    Medicine: It has potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-viral activities.

    Industry: The compound is explored for its use in cosmetics and nutraceuticals due to its bioactive properties.

Mechanism of Action

The mechanism of action of (2alpha,3beta,19alpha)-2,3,19-Trihydroxyolean-12-en-28-oic acid beta-D-glucopyranosyl ester involves its interaction with specific molecular targets and pathways. It can modulate cell signaling pathways, such as the NF-κB and MAPK pathways, leading to anti-inflammatory and anti-cancer effects. The compound may also interact with viral proteins, inhibiting their replication and spread.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triterpenoid saponins, such as:

    Ginsenosides: Found in ginseng, these compounds have similar structures and biological activities.

    Glycyrrhizin: Found in licorice root, it shares structural similarities and therapeutic properties.

Uniqueness

What sets (2alpha,3beta,19alpha)-2,3,19-Trihydroxyolean-12-en-28-oic acid beta-D-glucopyranosyl ester apart is its specific hydroxylation pattern and glycosylation, which confer unique biological activities and potential therapeutic benefits.

Properties

IUPAC Name

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10,11-dihydroxy-12a-(hydroxymethyl)-2,2,6a,6b,9,9-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H58O10/c1-31(2)11-13-35(30(44)46-29-27(42)26(41)25(40)22(17-37)45-29)14-12-33(5)19(20(35)15-31)7-8-24-34(33,6)10-9-23-32(3,4)28(43)21(39)16-36(23,24)18-38/h7,20-29,37-43H,8-18H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWNEOKIHCAVIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)CO)C)C2C1)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H58O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

650.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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